

# Improving the resolution between Ticagrelor and its cyclized impurity

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Compound of Interest		
Compound Name:	N-Nitroso Ticagrelor	
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# **Technical Support Center: Ticagrelor Analysis**

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for Ticagrelor, with a specific focus on improving the resolution between Ticagrelor and its cyclized impurity.

## Frequently Asked Questions (FAQs)

Q1: What is the identity of the Ticagrelor cyclized impurity?

A1: The cyclized impurity of Ticagrelor is identified as (1S, 2S, 3R, 5S)-3-(7-((3-(3, 4-difluorophenyl)-4, 5-dihydroisoxazol-5-yl)amino)-5-(propylthio)-3H-[1]triazolo[4, 5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1, 2-diol. It is known to be a byproduct that can form during the synthesis process.[1][2]

Q2: Why is it challenging to achieve good resolution between Ticagrelor and its cyclized impurity?

A2: The challenge in separating Ticagrelor from its cyclized impurity often stems from their structural similarity. While the core structures are related, the cyclization introduces a change in polarity and three-dimensional shape that must be exploited for successful chromatographic separation. Achieving baseline resolution requires careful optimization of chromatographic parameters.



Q3: What are the initial steps to take when poor resolution is observed?

A3: When encountering poor resolution, a systematic approach is recommended. Start by verifying the system suitability parameters of your current method, including theoretical plates, tailing factor, and the resolution of other known impurities. Ensure that the column is not degraded and that the mobile phase is prepared correctly. Subsequently, you can proceed with methodical adjustments to the chromatographic conditions as outlined in the troubleshooting guide below.

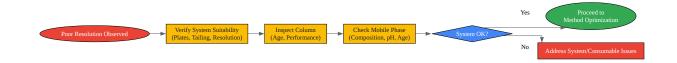
Q4: Can forced degradation studies help in identifying and resolving the cyclized impurity?

A4: Yes, forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) can help to generate impurities, including potential cyclization products, and to develop a stability-indicating method with adequate resolution for all degradants.[3]

### **Troubleshooting Guide: Improving Resolution**

This guide provides a systematic approach to troubleshoot and improve the resolution between Ticagrelor and its cyclized impurity.

#### **Initial Assessment Workflow**



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Caption: Initial assessment workflow for troubleshooting poor resolution.

#### Problem: Poor Resolution/Peak Co-elution





Possible Causes & Solutions

# Troubleshooting & Optimization

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Parameter	Potential Issue	Recommended Action
Mobile Phase Composition	Inappropriate organic-to- aqueous ratio.	Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol). A shallower gradient or a lower percentage of organic solvent in an isocratic method can increase retention and improve resolution.
Mobile Phase pH	Suboptimal pH affecting the ionization state of Ticagrelor and the impurity.	Adjust the mobile phase pH. For basic compounds like Ticagrelor, a low pH (e.g., 2-4) can suppress silanol interactions and improve peak shape, while a higher pH (e.g., 7-9) can alter selectivity.[4] Experiment with different buffers (e.g., phosphate, acetate, formate) to find the optimal pH and buffering capacity.[5]
Column Chemistry	Stationary phase not providing sufficient selectivity.	Try a different column chemistry. If using a standard C18 column, consider a C8, phenyl-hexyl, or a polar- embedded phase to introduce different separation mechanisms (e.g., pi-pi interactions, shape selectivity).
Temperature	Inadequate column temperature affecting selectivity and viscosity.	Optimize the column temperature. Increasing the temperature can decrease viscosity and improve efficiency, but may also reduce

#### Troubleshooting & Optimization

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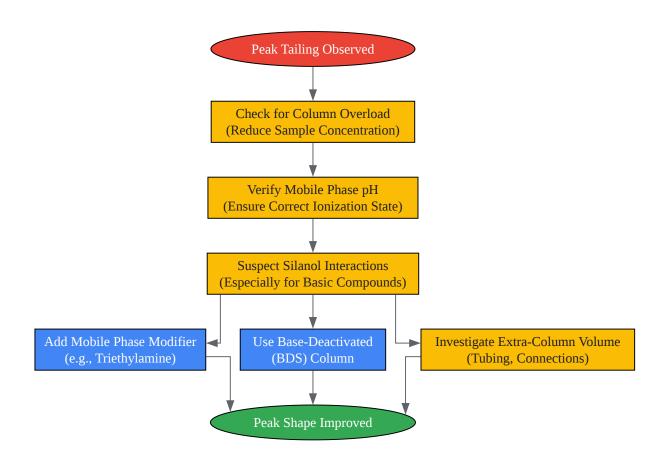
		selectivity. A systematic study of temperature effects (e.g., 25°C, 30°C, 35°C) is recommended.
Flow Rate	Flow rate too high, leading to reduced efficiency.	Decrease the flow rate. This can lead to better efficiency and improved resolution, although it will increase the analysis time.

### **Problem: Peak Tailing**

Peak tailing can significantly impact resolution and integration accuracy.

Troubleshooting Workflow for Peak Tailing





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Caption: Systematic approach to troubleshooting peak tailing.

## **Experimental Protocols**

The following table summarizes various reported HPLC and UPLC conditions for the analysis of Ticagrelor and its impurities. These can serve as a starting point for method development and optimization.

Table 1: Reported Chromatographic Conditions for Ticagrelor and Impurity Analysis



Parameter	Method 1	Method 2	Method 3
Technique	HPLC	UPLC	HPLC
Column	Zorbax Plus C8 (150 x 4.6 mm, 5 μm)[6]	Acquity UPLC BDS C8 (150 x 4.6 mm, 5 μm)	Cosmocil C18 (250 x 4.6 mm, 5 μm)[5]
Mobile Phase A	50mM Ammonium Acetate, pH 8.2 with Ammonium Hydroxide[6]	0.1% Orthophosphoric Acid, pH 2.2	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile[6]	Acetonitrile	Acetonitrile
Gradient/Isocratic	Isocratic (43:57, A:B) [6]	Isocratic (60:40, A:B)	Isocratic (55:45, A:B) [5]
Flow Rate	0.7 mL/min[6]	1.0 mL/min	1.0 mL/min[5]
Detection Wavelength	270 nm[6]	225 nm	254 nm[5]
Column Temperature	25°C[6]	Not Specified	Not Specified

### **General Protocol for Method Development**

- Standard and Sample Preparation:
  - Prepare a stock solution of Ticagrelor reference standard and the cyclized impurity in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
  - Prepare working solutions at a concentration appropriate for the detector response.
  - For method development, a resolution solution containing both Ticagrelor and the cyclized impurity should be used.
- Initial Chromatographic Conditions:
  - Select a starting method from the table above or from internal established methods.
  - Equilibrate the column with the mobile phase until a stable baseline is achieved.



#### · Method Optimization:

- Inject the resolution solution and evaluate the chromatogram for peak shape, retention, and resolution.
- Follow the troubleshooting guide to systematically adjust parameters such as mobile phase composition, pH, and temperature to improve the separation.
- Document the effect of each change on the resolution.
- Method Validation:
  - Once satisfactory resolution is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

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